molecular formula C15H22N2O3S B5247292 N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B5247292
M. Wt: 310.4 g/mol
InChI Key: KVMYAOOULCXIPA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a chemical compound that features a benzamide core with a sulfonyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves the reaction of 4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-methylpiperidin-1-yl)benzamide
  • N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
  • 4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

Uniqueness

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is unique due to the presence of both the sulfonyl group and the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-8-10-17(11-9-12)21(19,20)14-6-4-13(5-7-14)15(18)16(2)3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMYAOOULCXIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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